

# Technical Support Center: Mitigating Bias in Dota 2 Prediction Models

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This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working on machine learning models for **Dota** 2 match predictions. It addresses common issues related to model bias that can arise from the game's dynamic nature.

## Frequently Asked Questions (FAQs)

Q1: What are the common sources of bias in **Dota** 2 prediction models?

A1: Bias in **Dota** 2 prediction models can originate from several sources, including:

- Data Bias: Publicly available datasets, such as those from OpenDota, may be skewed towards games from high-skilled players or specific regions, which may not represent the entire player base[1]. Data collected from a narrow time frame can also fail to capture the game's evolving meta[2].
- Patch & Meta Bias: **Dota** 2 undergoes frequent patches that alter hero abilities, items, and map objectives. A model trained on data from one patch can become outdated and perform poorly on a new one, as the underlying data distribution shifts significantly[3][4][5]. This is a form of concept drift.
- Hero Selection Bias: The popularity and win rates of heroes are not static. Models may
  develop a bias towards or against certain heroes or team compositions that are prevalent in
  the training data, failing to generalize when the meta shifts[1].



- Player Skill Bias: Models that do not adequately account for player skill levels may produce skewed predictions. The performance of a hero can vary dramatically between different skill brackets[6][7].
- Inherent Game Imbalances: Subtle advantages may exist for one of the two factions (Radiant or Dire) due to map layout. While often minor, this can introduce a systematic bias if not accounted for[8].

Q2: What fairness metrics are relevant for evaluating a **Dota** 2 prediction model?

A2: Beyond standard accuracy metrics, you should evaluate your model using fairness metrics to ensure its predictions are not systematically prejudiced. Key metrics include:

- Statistical Parity (Demographic Parity): This metric assesses whether the win prediction rate is consistent across different groups. For example, is the model equally likely to predict a win for the Radiant and Dire sides, irrespective of the true outcome?[1][2]
- Equalized Odds: This metric is stricter and checks if the model has equal True Positive Rates (TPR) and False Positive Rates (FPR) across groups. For instance, for teams that actually win, is the model equally likely to predict their victory regardless of whether they played a "meta" or "non-meta" draft?[2][3]
- Equal Opportunity: This is a relaxed version of Equalized Odds that focuses only on the equality of the True Positive Rate across groups[2][3][9]. It ensures that for all the teams that go on to win, the model correctly identifies them at an equal rate, regardless of a protected attribute like their faction.

# **Troubleshooting Guides**

Problem 1: My model's accuracy dropped significantly after a new game patch.

- Cause: This is a classic case of concept drift, where the statistical properties of the game data have changed due to game updates, rendering your model's learned patterns obsolete[4]. The "domain" of the data has shifted.
- Solution:

## Troubleshooting & Optimization





- Retrain: The most straightforward solution is to retrain your model on a new dataset composed entirely of matches from the current patch.
- Domain Adaptation: When labeled data for a new patch is scarce, use domain adaptation techniques. These methods adapt a model trained on a source domain (old patch) to perform well on a target domain (new patch), often without needing new labels[7][10][11].
   Unsupervised domain adaptation is particularly useful in the early days of a new patch[7] [11].
- Feature Engineering: Re-evaluate your features. A feature that was highly predictive in a previous patch may be less important in the new one.

Problem 2: My model shows high overall accuracy but performs poorly for teams with unconventional hero picks.

Cause: The model is likely suffering from selection bias due to an imbalanced dataset where
popular, "meta" heroes are overrepresented in winning games. The model has learned to
associate these popular heroes with victory and penalizes less common picks, even if they
are situationally effective.

#### Solution:

- Data Resampling/Reweighting: Use pre-processing techniques to balance your training data.
  - Oversampling: Increase the number of instances of underrepresented hero picks in your dataset. Techniques like SMOTE (Synthetic Minority Over-sampling Technique) can create new synthetic examples[12][13][14].
  - Undersampling: Reduce the number of instances of overrepresented "meta" compositions[14][15].
  - Reweighting: Assign higher weights to training examples that feature underrepresented heroes, forcing the model to pay more attention to them[8][13][16].
- Use Bias-Aware Algorithms: Implement in-processing techniques like Adversarial
   Debiasing during training. This involves training a secondary "adversary" model that tries



to predict whether a team used a "meta" draft from the main model's win prediction. The main model is trained to predict the winner while simultaneously trying to fool the adversary, encouraging it to learn predictions that are not reliant on hero popularity[5][17] [18].

# **Experimental Protocols & Data**

# Protocol: Evaluating and Mitigating Hero Role Bias with Adversarial Debiasing

This protocol describes a methodology for identifying and mitigating bias related to a hero's primary role (e.g., 'Carry', 'Support').

- 1. Objective: To train a win prediction model that is accurate while ensuring its predictions are not biased by the proportion of a specific hero role on a team.
- 2. Methodology:
- Phase 1: Baseline Model Training
- Prepare a dataset of parsed **Dota** 2 matches, including hero selections, player data, and match outcomes.
- Define a sensitive attribute, Z. For this experiment, Z will be a binary variable: 1 if a team has 3 or more 'Support' heroes, 0 otherwise.
- Train a standard prediction model (e.g., a Gradient Boosting classifier or a Neural Network) to predict the match outcome Y from the game features X.
- Evaluate the baseline model's accuracy and its bias using the Statistical Parity Difference on the sensitive attribute Z.
- Phase 2: Adversarial Debiasing Model Training
- Construct an adversarial network as described by Zhang et al. (2018). This involves two components:
- Predictor Network: Takes game features X as input and predicts the outcome Y. This is the primary model.
- Adversary Network: Takes the Predictor's output probability as input and attempts to predict the sensitive attribute Z[5][19].



- Train both networks simultaneously with opposing goals:
- The Predictor minimizes its outcome prediction loss while maximizing the Adversary's prediction loss[18].
- The Adversary minimizes its loss in predicting the sensitive attribute Z[18].
- This min-max game encourages the Predictor to learn representations that are predictive of the outcome Y but contain minimal information about the sensitive attribute Z[6][20].
- Phase 3: Comparative Evaluation
- Evaluate the debiased model on the same test set as the baseline model.
- Compare the Accuracy, F1-Score, and the Statistical Parity Difference for both models.
- 3. Quantitative Data Summary:

The following table shows hypothetical results from the experiment described above, demonstrating the trade-off between accuracy and fairness.

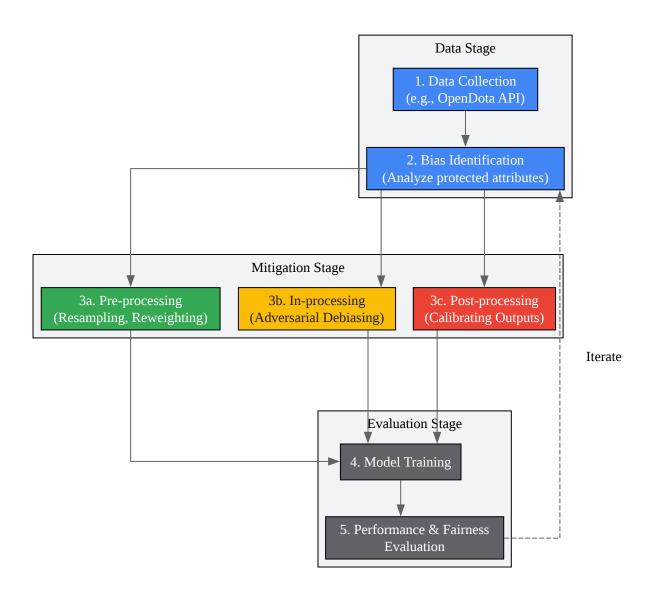
| Model Type                     | Overall Accuracy | F1-Score | Statistical Parity Difference |
|--------------------------------|------------------|----------|-------------------------------|
| Baseline Model                 | 82.5%            | 0.823    | 0.18                          |
| Adversarial Debiasing<br>Model | 81.9%            | 0.817    | 0.03                          |

Note: Statistical Parity Difference measures the difference in the rate of positive outcomes (win prediction) between the privileged and unprivileged groups. A lower value indicates less bias.

## **Visualizations**

The following diagrams illustrate key workflows for bias mitigation.

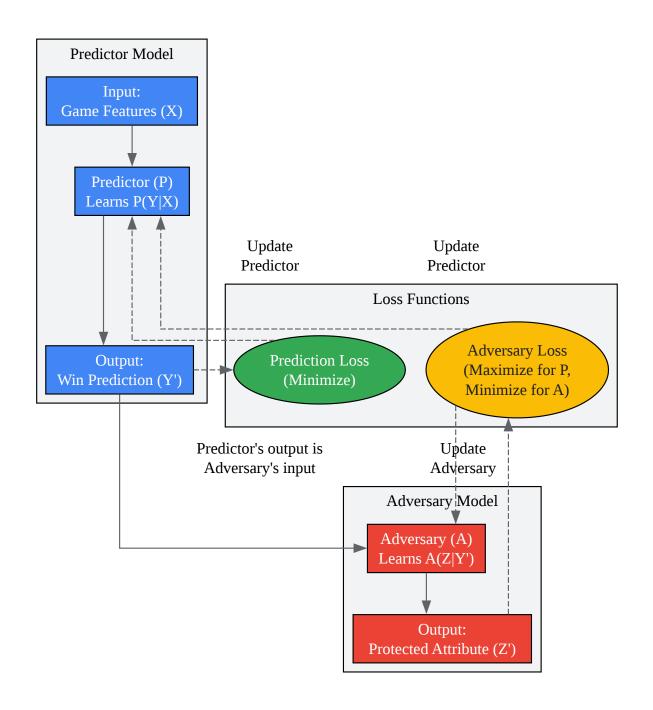




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Caption: General workflow for identifying and mitigating bias in ML models.





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